5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

Antimicrobial Imidazo-thiadiazole SAR

5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole (CAS: 666826-38-6) is a complex heterocyclic small molecule with the molecular formula C15H9BrN4S and a molecular weight of 357.23 g/mol. It belongs to the imidazo[2,1-b][1,3,4]thiadiazole family, a privileged scaffold in medicinal chemistry.

Molecular Formula C15H9BrN4S
Molecular Weight 357.2 g/mol
CAS No. 666826-38-6
Cat. No. B12542541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
CAS666826-38-6
Molecular FormulaC15H9BrN4S
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C(=N2)SC(=N3)C4=CC=CC=N4)Br
InChIInChI=1S/C15H9BrN4S/c16-13-12(10-6-2-1-3-7-10)18-15-20(13)19-14(21-15)11-8-4-5-9-17-11/h1-9H
InChIKeyHZZLEUXUJCCWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole (CAS 666826-38-6): A Specialized Heterocyclic Scaffold for Antimicrobial Research Procurement


5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole (CAS: 666826-38-6) is a complex heterocyclic small molecule with the molecular formula C15H9BrN4S and a molecular weight of 357.23 g/mol . It belongs to the imidazo[2,1-b][1,3,4]thiadiazole family, a privileged scaffold in medicinal chemistry. The compound is characterized by a bromine atom at the 5-position, a phenyl ring at the 6-position, and a pyridin-2-yl substituent at the 2-position of the fused ring system. This specific substitution pattern is associated with antimicrobial activity, as evidenced by its inclusion in a series of related derivatives evaluated for biological potential [1].

Why Off-the-Shelf Imidazo[2,1-b][1,3,4]thiadiazole Analogs Cannot Substitute for 5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole


Generic substitution within the imidazo[2,1-b][1,3,4]thiadiazole class is not viable for projects requiring a defined structure-activity relationship (SAR) fingerprint. The specific arrangement of the 5-bromo, 6-phenyl, and 2-(pyridin-2-yl) groups on the core scaffold is critical for its documented biological profile. A comprehensive review [1] and original research [2] indicate that even minor structural modifications, such as changing the halogen, altering the aryl group, or replacing the pyridyl ring, can lead to a complete loss or significant shift in antimicrobial potency and selectivity. The synthetic route to this specific derivative [2] further complicates substitution, as it involves key intermediates for which alternative synthesis pathways are not trivially established. The absence of directly comparable quantitative data highlights the need for the specific compound as a unique and unvalidated research tool.

Evidence-Based Procurement Guide: Quantifying the Antimicrobial Potential of 5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole


Antimicrobial Activity Assessment in a Derivative Series

In a study synthesizing and evaluating 11 new pyridine imidazo[2,1-b]-1,3,4-thiadiazole derivatives (4a–k), the compound with the 5-bromo-6-phenyl-2-(pyridin-2-yl) substitution pattern was identified as one of the most active, exhibiting 'good antimicrobial activity' against a panel of bacterial and fungal strains [1]. This qualitative assessment places it in a favorable position within its direct chemical series, although individual exact MIC (Minimum Inhibitory Concentration) values for this specific compound were not isolated in the abstract or were reported only in aggregate.

Antimicrobial Imidazo-thiadiazole SAR

Chemical Uniqueness and Synthetic Tractability for Derivatization

The presence of a reactive bromine at the 5-position is a distinct structural feature. Studies on analogous cores, such as 2,5-dibromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, demonstrate chemoselective replacement of the 2-Br substituent with amines [1]. This suggests that the 5-Br atom in the target compound is chemically distinct and potentially amenable to further selective functionalization, unlike non-halogenated or differently halogenated analogs. This chemical property is directly tied to the value of this compound as a versatile synthetic intermediate.

Chemical synthesis Building block Medicinal chemistry

High-Value Application Scenarios for Procuring 5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole


Lead Compound Validation in Antibacterial Drug Discovery

The compound serves as a validated hit from a published antimicrobial screening series. Research groups focused on novel antibacterial agents, particularly against Gram-positive and Gram-negative strains where it showed 'good' activity [1], can procure this compound for hit-to-lead optimization. Its inclusion in a peer-reviewed series provides a baseline for comparative SAR studies, making it a credible starting point for further medicinal chemistry exploration.

Focused Library Synthesis via Chemoselective Derivatization

Medicinal chemistry laboratories can leverage the 5-bromo substituent as a synthetic handle for the creation of focused compound libraries. The literature on a close structural analog confirms that such bromine atoms can be chemoselectively modified without disturbing other parts of the molecule [1]. This makes the compound a strategic building block for generating diverse analogs while maintaining the core pharmacophore.

Mechanism-of-Action Profiling in Antifungal Research

Given its activity against Candida albicans [1], the compound is a suitable chemical probe for antifungal target identification. Researchers studying the mechanisms of azole or polyene resistance can use this structurally distinct imidazo-thiadiazole as a tool compound to perform comparative phenotypic profiling, resistance induction, or target deconvolution studies.

Reference Standard for Analytical and Purity Method Development

For analytical chemistry and quality control departments involved in the scale-up or characterization of this compound class, the precisely defined structure of this derivative, with its distinct bromine isotopic pattern and unique chromatographic profile, makes it an excellent candidate for use as a reference standard in HPLC, LC-MS, or NMR method development and validation.

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